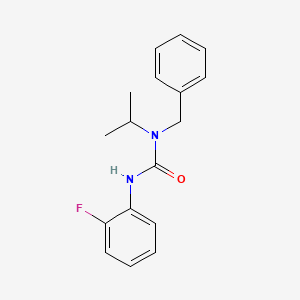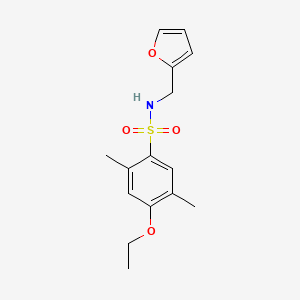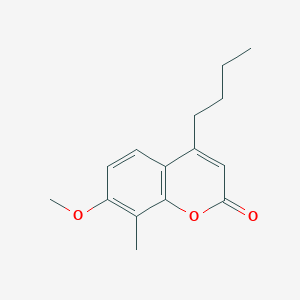
4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and an imidazolium core
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the anti-inflammatory effects of structurally similar compounds, it can be inferred that this compound might interact with its targets (inflammatory mediators) and inhibit their expression and activities . This results in a decrease in inflammation.
Biochemical Pathways
Given the potential anti-inflammatory effects, it can be speculated that the compound may affect the pathways involving the inflammatory mediators mentioned above . The downstream effects would likely include a reduction in inflammation and associated symptoms.
Result of Action
Based on the potential anti-inflammatory effects, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid . The interaction with these enzymes suggests that 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide may have anti-inflammatory properties. Additionally, the compound’s interaction with proteins involved in oxidative stress pathways indicates its potential role in modulating cellular responses to oxidative damage .
Cellular Effects
The effects of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . By inhibiting acetylcholinesterase, 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide can affect neuronal communication and potentially alter cognitive functions. Furthermore, the compound’s impact on oxidative stress pathways suggests that it may protect cells from oxidative damage by reducing the levels of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been shown to interact with transcription factors involved in oxidative stress responses, leading to changes in gene expression that enhance cellular antioxidant defenses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits temperature-dependent polymorphism, which can influence its stability and bioavailability . Over time, 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide may undergo degradation, leading to changes in its biochemical activity and effectiveness in modulating cellular processes .
Dosage Effects in Animal Models
The effects of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including disruption of normal cellular functions and potential neurotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with cyclooxygenase and lipoxygenase enzymes suggests its involvement in the metabolism of arachidonic acid and the production of eicosanoids . Additionally, its role in modulating oxidative stress pathways indicates that it may influence the balance of reactive oxygen species and antioxidant defenses within cells .
Transport and Distribution
The transport and distribution of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide within cells and tissues are critical for its biochemical activity. This compound is likely transported by specific binding proteins and transporters that facilitate its movement across cellular membranes . Once inside the cells, 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide may accumulate in specific compartments, such as the cytoplasm or organelles, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of 4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazolium core. The hydroxy group is introduced through a subsequent oxidation step, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolium core can be reduced to an imidazoline using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a similar fluorophenyl group but different core structure.
4-Fluorophenyl isocyanate: Used in the synthesis of various heterocyclic compounds.
4-Fluorophenyl isothiocyanate: Utilized in the preparation of thiourea derivatives.
Uniqueness
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its combination of a fluorophenyl group, a hydroxy group, and an imidazolium core. This combination imparts distinct chemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8-14(16)11(12(2,3)15(8)17)9-4-6-10(13)7-5-9/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOARQKBCWQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(C(=[N+]1[O-])C2=CC=C(C=C2)F)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)

![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4934335.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDE](/img/structure/B4934346.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide](/img/structure/B4934354.png)
![N-BENZYL-N'-(3-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)THIOUREA](/img/structure/B4934364.png)
